![molecular formula C22H29N3O3 B2393848 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 898430-54-1](/img/structure/B2393848.png)
3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is also known as MMPEP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Molecular Interactions and Synthesis
Synthesis and Biological Properties of Piperazine Derivatives : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest a potential therapeutic application for compounds with a similar structure to 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide in treating inflammation and pain (Гюльнара Артаваздовна Геворгян et al., 2017).
Computer-Aided Analysis of Ligands for the 5-HT6 Serotonin Receptor : A study on the synthesis and analysis of triazinylpiperazines for their affinity towards the human serotonin 5-HT6 receptor highlights the importance of the molecular structure in determining the receptor affinity. Such studies underline the potential of compounds like 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide in developing new therapeutic agents (D. Łażewska et al., 2019).
Potential Therapeutic Applications
Antidepressant and Antianxiety Properties : Research into novel serotonin receptor antagonists and their pharmacological profiles indicates the therapeutic potential of compounds with piperazine structures in treating mood disorders. Such compounds have been shown to possess antidepressant-like properties and reduce anxiety-related behaviors in animal models (R. Mahesh et al., 2011).
Antimicrobial and Antifungal Activities : Studies on benzodifuranyl and triazine derivatives derived from natural compounds have demonstrated significant antimicrobial and anti-inflammatory activities. These findings suggest that structurally related compounds, such as 3-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, could be explored for their antimicrobial properties (A. Abu‐Hashem et al., 2020).
Carbonic Anhydrase Inhibition : Research on Mannich bases with piperazines has evaluated their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds have shown promise as anticancer agents and carbonic anhydrase inhibitors, indicating the potential for similar compounds to be used in cancer therapy and enzyme inhibition studies (M. Tuğrak et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be hypothesized that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-11-13-25(14-12-24)21(17-7-9-19(27-2)10-8-17)16-23-22(26)18-5-4-6-20(15-18)28-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEFUWPMVPXUKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
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